1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate
Description
1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate (CAS: 2140264-81-7) is a chiral pyrrolidine derivative characterized by:
- Stereochemistry: (3S,4R) configuration, critical for enantioselective interactions in medicinal chemistry .
- Functional groups: A tert-butyl ester at position 1, a methyl ester at position 3, and a phenyl substituent at position 4.
- Applications: Used as a key intermediate in synthesizing bioactive molecules, particularly in drug discovery for its rigid, stereodefined scaffold .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-13(12-8-6-5-7-9-12)14(11-18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPNIBUCKQODHV-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl esters, often through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups are added through alkylation and arylation reactions, respectively.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Esterification and Amidation
The compound’s ester groups participate in coupling reactions. For example:
- DCC/DMAP-mediated esterification with phenols or acids (e.g., trans-cinnamic acid) in dichloromethane (DCM) at 0°C to room temperature yields functionalized derivatives .
- Reactions with 3,4,5-trifluorophenol under these conditions achieved 74% yield , highlighting the steric tolerance of the tert-butyl group .
Key steps :
- Activation of carboxylic acid with DCC (1.1 equiv) and DMAP (0.1 equiv).
- Nucleophilic attack by alcohol/phenol at –10°C.
- Purification via silica gel chromatography (hexane/EtOAc gradient).
Diastereoselective Functionalization
The (3S,4R) configuration enables stereocontrolled transformations. In related pyrrolidine dicarboxylates:
- Methylation at the 4-position proceeds with >95% diastereomeric excess (d.e.) using LDA as a base .
- Photoredox-catalyzed C–H functionalization under visible light (e.g., Ru(bpy)₃²⁺) introduces aryl or alkyl groups regioselectively .
| Reaction | Catalyst | Selectivity | Yield Range |
|---|---|---|---|
| Methylation | LDA, THF, –78°C | >95% d.e. | 70–85% |
| C–H Arylation | Ru(bpy)₃Cl₂ | β-selectivity | 60–78% |
Acid/Base Stability
The tert-butyl ester demonstrates stability under basic conditions (pH 10–12) but undergoes hydrolysis in trifluoroacetic acid (TFA) or HCl/dioxane to yield carboxylic acid derivatives . This differential stability allows orthogonal deprotection strategies.
Comparative Hydrolysis Rates :
- tert-Butyl ester: Half-life >48h in 1M NaOH.
- Methyl ester: Half-life ~6h in 1M HCl.
Scientific Research Applications
1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Variations in Ester Groups and Substituents
Impact of Stereochemistry and Ring Modifications
Piperidine vs. Pyrrolidine :
- The piperidine analogue (e.g., 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, CAS: 124443-68-1) features a six-membered ring, increasing conformational flexibility compared to the five-membered pyrrolidine core .
- Synthesis Efficiency : Piperidine derivatives like (3R,4R)-4-(2-oxo-benzimidazolyl)piperidine-1,3-dicarboxylate are synthesized via asymmetric methods with high practicality, contrasting with pyrrolidine analogues requiring chiral resolution .
Physicochemical Properties
- Solubility : Methyl/ethyl esters (e.g., 1-tert-Butyl 3-ethyl derivatives) generally exhibit higher solubility in organic solvents than tert-butyl esters .
- Melting Points: Limited data available, but trifluoromethyl-substituted derivatives (e.g., CAS: 1823256-51-4) may have lower melting points due to disrupted crystal packing .
Biological Activity
1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate, with the CAS number 2140264-81-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure and is utilized as a chiral auxiliary in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 305.37 g/mol.
Structural Information
- IUPAC Name : 1-O-tert-butyl 3-O-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate
- SMILES :
COC(=O)[C@@H]1CN(C[C@H]1c1ccccc1)C(=O)OC(C)(C)C - InChI Key :
URSKKZITIWWZMK-UONOGXRCSA-N
Research indicates that this compound may exhibit several biological activities:
- Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit enzymes such as β-secretase and acetylcholinesterase. These enzymes are critical in the pathology of neurodegenerative diseases like Alzheimer’s disease, where β-secretase is involved in the production of amyloid-beta peptides that aggregate to form plaques .
- Neuroprotective Effects : In vitro studies demonstrated that this compound can enhance cell viability in astrocytes exposed to amyloid-beta peptides. Specifically, it showed a protective effect against oxidative stress and inflammatory responses induced by amyloid-beta, suggesting potential therapeutic applications in neurodegenerative conditions .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound:
- Study on Neuroprotection : In a controlled experiment involving astrocyte cultures treated with amyloid-beta , the addition of the compound resulted in improved cell viability from 43.78% to 62.98% when compared to untreated controls. This suggests that it may counteract the toxic effects of amyloid-beta .
- Enzyme Inhibition Potency : The compound showed an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition. These values indicate a strong potential for therapeutic use in conditions characterized by cholinergic deficits and amyloid pathology .
Data Summary Table
Q & A
Q. How can researchers optimize the multi-step synthesis of (3S,4R)-configured pyrrolidine dicarboxylates to achieve high enantiomeric purity?
Methodological Answer: The synthesis typically involves:
- Protection/deprotection strategies : Use tert-butyl carbamate for amino group protection, followed by deprotection under acidic conditions (e.g., HCl in dioxane) to preserve stereochemical integrity .
- Stereochemical control : Employ chiral auxiliaries or catalysts during cyclization steps to enforce the (3S,4R) configuration. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically influence diastereoselectivity .
- Yield optimization : Monitor intermediates via HPLC or TLC, and adjust stoichiometry of coupling agents (e.g., HATU or EDCI) to minimize side products .
Q. What analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR spectroscopy : - and -NMR can identify stereochemical shifts, particularly for the pyrrolidine ring protons and tert-butyl/methyl groups .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol gradients to resolve enantiomers and quantify purity (>98% ee) .
- X-ray crystallography : Resolve absolute configuration by growing single crystals in slow-evaporating solvents (e.g., ethyl acetate/hexane mixtures) .
Q. What functional group reactivities should be prioritized for derivatization of this compound in medicinal chemistry?
Methodological Answer:
- Carboxylate groups : Perform nucleophilic substitutions (e.g., amidation with EDC/NHS) to enhance solubility or conjugate with targeting moieties .
- Phenyl ring : Utilize Suzuki-Miyaura cross-coupling to introduce bioisosteres (e.g., fluorophenyl groups) for SAR studies .
- tert-Butyl group : Replace with alternative protecting groups (e.g., Boc or Fmoc) to modulate steric effects during peptide coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between (3S,4R) and (3S,4S) diastereomers of this compound?
Methodological Answer:
- Comparative docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to analyze binding poses with target proteins (e.g., kinases or GPCRs) and correlate with in vitro IC values .
- Pharmacokinetic profiling : Conduct parallel ADMET assays (e.g., CYP450 inhibition, plasma stability) to differentiate off-target effects between diastereomers .
- Crystallographic overlap : Superimpose crystal structures of both diastereomers to identify steric clashes or hydrogen-bonding disparities in active sites .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining stereochemical fidelity?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) to reduce batch variability and improve yield (>85%) .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
- Green chemistry : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability without compromising reaction efficiency .
Q. How can computational methods aid in predicting novel derivatives with enhanced bioactivity?
Methodological Answer:
- DFT calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity hotspots .
- QSAR modeling : Train models using datasets of pyrrolidine derivatives to correlate substituent effects (e.g., logP, polar surface area) with target binding affinity .
- Fragment-based design : Deconstruct the molecule into core fragments (e.g., pyrrolidine ring, tert-butyl ester) and screen against virtual libraries for hybridization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
